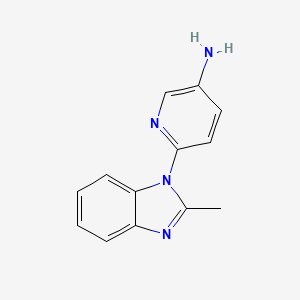
6-(2-methyl-1H-benzimidazol-1-yl)pyridin-3-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(2-甲基-1H-苯并咪唑-1-基)吡啶-3-胺是一种杂环化合物,同时包含苯并咪唑和吡啶环。该化合物因其在药物化学和材料科学中的潜在应用而备受关注。其结构中同时存在苯并咪唑和吡啶部分,表明它可能表现出多种生物活性及化学反应性。
准备方法
合成路线和反应条件
6-(2-甲基-1H-苯并咪唑-1-基)吡啶-3-胺的合成通常涉及苯并咪唑环的形成,然后将其连接到吡啶环上。一种常见方法包括邻苯二胺与合适的醛缩合生成苯并咪唑核心。接着用卤代吡啶衍生物在碱性条件下进行亲核取代反应,得到最终产物 .
工业生产方法
该化合物的工业生产可能涉及类似的合成路线,但针对大规模生产进行了优化。这包括使用连续流动反应器和自动化系统以确保一致的质量和产率。反应条件被仔细控制以最大限度地提高效率并减少副产物。
化学反应分析
反应类型
6-(2-甲基-1H-苯并咪唑-1-基)吡啶-3-胺可以发生多种化学反应,包括:
氧化: 该化合物可以使用过氧化氢或高锰酸钾等氧化剂进行氧化。
还原: 还原反应可以使用硼氢化钠或氢化铝锂等还原剂进行。
取代: 亲核取代反应很常见,尤其是在吡啶环上。
常用试剂和条件
氧化: 过氧化氢,高锰酸钾。
还原: 硼氢化钠,氢化铝锂。
取代: 卤代吡啶衍生物,氢氧化钠或碳酸钾等碱。
主要产物形成
形成的主要产物取决于所使用的具体反应条件和试剂。例如,氧化可能产生羟基化的衍生物,而还原可以产生胺衍生物。
科学研究应用
6-(2-甲基-1H-苯并咪唑-1-基)吡啶-3-胺在科学研究中具有广泛的应用:
化学: 用作合成更复杂分子的结构单元。
生物学: 研究其作为酶抑制剂或受体调节剂的潜力。
医学: 探索其潜在的治疗效果,包括抗癌和抗菌活性.
工业: 用于开发具有特定电子或光学性能的新材料.
5. 作用机理
6-(2-甲基-1H-苯并咪唑-1-基)吡啶-3-胺的作用机理涉及其与特定分子靶标的相互作用。例如,它可能与酶或受体结合,改变其活性并导致各种生物效应。所涉及的确切途径取决于具体的应用和靶标 .
作用机制
The mechanism of action of 6-(2-methyl-1H-benzimidazol-1-yl)pyridin-3-amine involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
相似化合物的比较
类似化合物
- 6-(取代苯基)-2-(1-甲基-1H-咪唑-2-基)咪唑[2,1-b][1,3,4]噻二唑
- N-(3-甲氧基苯基)-6-(7-(1-甲基-1H-吡唑-4-基)咪唑[1,2-a]吡啶-3-基)吡啶-2-胺
独特性
6-(2-甲基-1H-苯并咪唑-1-基)吡啶-3-胺的独特之处在于其苯并咪唑和吡啶环的特定排列,这可能赋予与其他类似化合物相比不同的生物活性及化学反应性。这种独特性使其成为在各个领域进行进一步研究和开发的宝贵化合物。
生物活性
6-(2-methyl-1H-benzimidazol-1-yl)pyridin-3-amine is a heterocyclic compound that combines the structural features of benzimidazole and pyridine. This unique structure contributes to its diverse biological activities, which have been the subject of various research studies. The compound has shown potential in antimicrobial, antiviral, and anticancer applications, making it a candidate for further exploration in medicinal chemistry.
Chemical Structure and Properties
The chemical formula for this compound is C12H12N4, and its molecular weight is approximately 224.25 g/mol. The compound features a benzimidazole ring fused with a pyridine moiety, enhancing its reactivity and biological interactions.
Antimicrobial Activity
Preliminary studies indicate that this compound exhibits significant antimicrobial properties against various pathogens. The Minimum Inhibitory Concentration (MIC) values for this compound have been reported in the range of 1 to 16 µg/mL against several bacterial strains, including both Gram-positive and Gram-negative bacteria.
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 4 |
| Escherichia coli | 8 |
| Klebsiella pneumoniae | 16 |
| Candida albicans | 8 |
Antiviral Activity
Research has also explored the antiviral potential of this compound. It has shown activity against various viral strains, including those responsible for respiratory infections. The mechanism involves interference with viral replication processes, although specific pathways remain to be fully elucidated .
Anticancer Properties
The anticancer activity of this compound has been investigated in several cancer cell lines. Notably, it has demonstrated cytotoxic effects on human melanoma A375 cells and other cancer types, with IC50 values ranging from 10 to 30 µM . The proposed mechanism involves the induction of apoptosis through the activation of caspase pathways and the generation of reactive oxygen species (ROS) .
The biological activity of this compound is attributed to its ability to interact with various molecular targets, including enzymes and receptors. By binding to these targets, it can modulate biological pathways, leading to inhibition of enzyme activity or alteration in gene expression .
Case Studies
Several studies have documented the effects of this compound in vitro:
- Antimicrobial Efficacy : A study conducted on multiple bacterial strains highlighted its effectiveness compared to standard antibiotics like ciprofloxacin. The results indicated that this compound could serve as a potential alternative treatment for resistant strains.
- Anticancer Activity : In a comparative study against various cancer cell lines, the compound exhibited superior cytotoxicity compared to traditional chemotherapeutics, suggesting its role as a lead compound in cancer drug development .
属性
分子式 |
C13H12N4 |
|---|---|
分子量 |
224.26 g/mol |
IUPAC 名称 |
6-(2-methylbenzimidazol-1-yl)pyridin-3-amine |
InChI |
InChI=1S/C13H12N4/c1-9-16-11-4-2-3-5-12(11)17(9)13-7-6-10(14)8-15-13/h2-8H,14H2,1H3 |
InChI 键 |
CQIWVCANHIOQBC-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC2=CC=CC=C2N1C3=NC=C(C=C3)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















